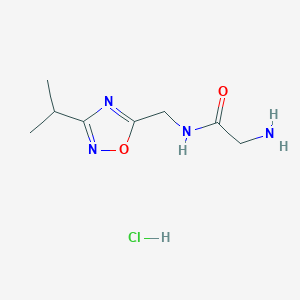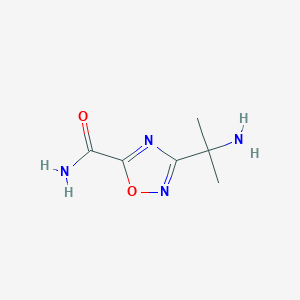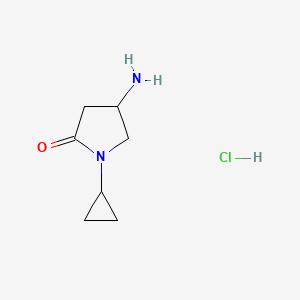![molecular formula C7H6N4O2 B1377893 Acide 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylique CAS No. 1236201-15-2](/img/structure/B1377893.png)
Acide 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylique
Vue d'ensemble
Description
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H6N4O2 This compound is characterized by a fused ring system consisting of a pyrrole and a triazine ring
Applications De Recherche Scientifique
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the treatment of disorders characterized by overexpression of dyrk1a .
Mode of Action
It is suggested that similar compounds interact with their targets, potentially inhibiting their function .
Biochemical Pathways
Similar compounds have been reported to inhibit kinases, which are involved in various cellular processes .
Result of Action
Similar compounds have been used in the treatment of various diseases and pathologies, suggesting that they may have significant biological effects .
Analyse Biochimique
Biochemical Properties
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This compound has been shown to interact with several kinases, including VEGFR-2, EGFR, and c-Met . These interactions are typically characterized by the binding of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid to the active site of the kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream targets.
Cellular Effects
The effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth and survival . Additionally, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid can induce apoptosis in cancer cells by disrupting critical signaling pathways.
Molecular Mechanism
At the molecular level, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways essential for cell proliferation and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid can lead to sustained inhibition of kinase activity and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and damage to healthy tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It interacts with enzymes and cofactors involved in phosphorylation and dephosphorylation processes . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes.
Transport and Distribution
The transport and distribution of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the active sites of kinases. The compound’s distribution within tissues is influenced by its affinity for these transporters and binding proteins, as well as its physicochemical properties.
Subcellular Localization
The subcellular localization of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is critical for its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it can interact with its target kinases . Targeting signals and post-translational modifications play a role in directing 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid to these specific locations, ensuring its effective inhibition of kinase activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrrole derivatives with hydrazine derivatives under specific conditions. Another method includes the formation of triazinium dicyanomethylide intermediates, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of transition metal catalysts and controlled reaction environments to ensure the efficient formation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo[2,1-F][1,2,4]triazine derivatives.
Comparaison Avec Des Composés Similaires
Pyrrolo[2,1-F][1,2,4]triazine: The parent compound, which shares the core structure but lacks the amino and carboxylic acid functional groups.
4-Aminopyrrolo[2,1-F][1,2,4]triazine: Similar structure but without the carboxylic acid group.
Uniqueness: 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)1-2-11(5)10-3-9-6/h1-3H,(H,12,13)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGURUYQUUPXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1C(=O)O)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)
![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)




![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)
![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)
![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)



